trans,trans-2,4-Nonadienal-D2
Description
Overview of Aliphatic Aldehyde Chemistry and Conjugated Diene Systems
Aliphatic aldehydes are organic compounds characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is bonded to at least one hydrogen atom and an alkyl chain. Their chemistry is largely dictated by the electrophilic nature of the carbonyl carbon and the acidity of the alpha-hydrogens.
trans,trans-2,4-Nonadienal (B146766) belongs to a specific subclass of aliphatic aldehydes known as conjugated dienes. A conjugated system is a molecule containing a series of connected p-orbitals with delocalized electrons, which generally increases the molecule's stability. wikipedia.org This arrangement of alternating single and double bonds creates a region of overlapping p-orbitals, allowing for the delocalization of pi electrons across multiple atoms. wikipedia.org This delocalization in conjugated dienes like trans,trans-2,4-nonadienal leads to unique reactivity, notably in cycloaddition reactions such as the Diels-Alder reaction. msu.edubeilstein-journals.org The enhanced stability of conjugated dienes compared to their non-conjugated counterparts can be observed through measurements like the heat of hydrogenation. msu.edu
The reactivity of conjugated dienes is a cornerstone of organic synthesis, providing pathways to construct complex cyclic molecules. nih.gov The presence of the aldehyde group further expands the synthetic possibilities, allowing for a wide range of nucleophilic addition and condensation reactions.
Significance of Stable Isotope-Labeled Compounds in Modern Analytical Chemistry
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope of the same element, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comlucerna-chem.ch These labeled compounds are invaluable tools in modern analytical chemistry, primarily because their chemical behavior is nearly identical to their unlabeled counterparts, yet they are easily distinguishable by mass-sensitive analytical techniques. lucerna-chem.ch
The primary applications of stable isotope-labeled compounds include:
Internal Standards in Quantitative Analysis: In techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, a known amount of a stable isotope-labeled compound can be added to a sample. amerigoscientific.com This "internal standard" experiences the same sample preparation and analysis effects as the target analyte, allowing for highly accurate quantification.
Metabolic and Mechanistic Studies: By introducing isotopically labeled compounds into biological systems or chemical reactions, researchers can trace the metabolic fate of a molecule or elucidate complex reaction mechanisms. symeres.comnih.gov The presence of the isotopic label allows for the identification of metabolites and intermediates that would otherwise be indistinguishable from endogenous compounds. nih.gov
Improving Pharmacokinetic Profiles: In some cases, the incorporation of deuterium can alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect. symeres.com This can lead to improved pharmacokinetic properties, such as a longer half-life. symeres.com
Stable isotope-labeled compounds are synthesized either through chemical reactions using isotopically enriched precursors or through metabolic enrichment in organisms. amerigoscientific.com
Academic Research Landscape of trans,trans-2,4-Nonadienal and its Deuterated Analog
trans,trans-2,4-Nonadienal is a naturally occurring compound found in various foods and is known for its characteristic fatty and fried aroma. nih.govchemicalbook.comscientificlabs.co.uk It is a lipid peroxidation product of linoleic acid and has been the subject of research in food chemistry and flavor science. medchemexpress.com Its applications extend to being a flavoring agent and a potential bioactive compound. nih.govchemimpex.com
The deuterated analog, trans,trans-2,4-Nonadienal-D2, has been synthesized for use as an internal standard in isotope dilution assays. imreblank.ch Specifically, [3,4-²H₂]-(E,E)-2,4-nonadienal was prepared to facilitate accurate quantification of its unlabeled counterpart in various samples. imreblank.ch The synthesis and characterization of this and other deuterated lipid degradation products have been detailed in the scientific literature, highlighting the importance of these labeled compounds for precise analytical measurements. imreblank.ch The labeling position and isotopic distribution are carefully characterized using techniques like mass spectrometry and NMR spectroscopy to ensure their suitability as internal standards. imreblank.ch
The table below provides key chemical data for this compound.
| Property | Value |
| Analyte Name | (2E,4E)-2,4-Nonadienal-3,4-D2 |
| Molecular Weight | 140.117 |
| SMILES | [2H]\C(=C/CCCC)\C(=C\C=O)[2H] |
| InChI | InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+/i6D,7D |
| IUPAC Name | (2E,4E)-3,4-dideuterionona-2,4-dienal |
| Unlabeled CAS Number | 5910-87-2 |
| Isotope Type | Deuterium |
Table 1: Chemical Data for this compound. lgcstandards.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-3,4-dideuterionona-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+/i6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXNZJDGDGPJ-GZPSEYJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C\CCCC)/C(=C/C=O)/[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Enrichment of Trans,trans 2,4 Nonadienal D2
Chemical Synthesis Pathways for Deuterated Unsaturated Aldehydes
The synthesis of deuterated unsaturated aldehydes like trans,trans-2,4-nonadienal-D2 involves multi-step procedures that combine methods for deuterium (B1214612) incorporation with stereoselective olefin formation.
Deuterium Incorporation Methodologies and Precursor Design
The introduction of deuterium can be achieved at various stages of a synthetic sequence, either by using deuterated starting materials or by performing a deuteration reaction on a synthetic intermediate. A key strategy involves the stereospecific reduction of an acetylenic precursor.
A reported synthesis of a deuterated isotopologue, [3,4-²H₂]-(E,E)-2,4-nonadienal, provides a clear illustration of this approach. imreblank.ch The synthesis commences with the preparation of (Z)-1-methoxy-1-buten-3-yne, which is not commercially available and must be synthesized by reacting diacetylene with methanol (B129727) in the presence of a sodium methoxide (B1231860) catalyst. This enyne is then coupled with pentylmagnesium bromide, derived from 1-bromopentane, in the presence of a copper(I) iodide catalyst to form (Z)-1-methoxy-1-nonen-3-yne. imreblank.ch
The crucial deuterium incorporation step is achieved through a stereospecific trans-reduction of the triple bond using lithium aluminum deuteride (B1239839) (LiAlD₄). The subsequent deuterolysis of the resulting complex yields (E)-[3,4-²H₂]-1-methoxy-1,3-nonadiene. Finally, acidic hydrolysis of the enol ether furnishes the desired [3,4-²H₂]-(E,E)-2,4-nonadienal. imreblank.ch This method is advantageous as it introduces the deuterium atoms in a specific location with high isotopic enrichment and controls the stereochemistry of the newly formed double bond.
Alternative strategies for deuterium incorporation include the use of deuterated building blocks in olefination reactions, such as a deuterated phosphonium (B103445) ylide in a Wittig reaction or a deuterated phosphonate (B1237965) ester in a Horner-Wadsworth-Emmons reaction. pitt.edutotal-synthesis.com For instance, to introduce deuterium at the C1 and C2 positions, a deuterated vinylphosphonium salt could be employed in a Wittig reaction with a suitable aldehyde.
Stereoselective Synthesis for Defined trans,trans-Configuration
Achieving the correct trans,trans geometry of the conjugated diene system is paramount. The Wittig reaction and its modifications are powerful tools for this purpose. The choice of the ylide and the reaction conditions can significantly influence the stereochemical outcome. Generally, stabilized (e.g., ester-substituted) phosphonium ylides tend to favor the formation of (E)-alkenes. pitt.edu
For the synthesis of trans,trans-2,4-dienals, a sequential Wittig approach can be envisioned. For example, a C5-aldehyde could first be reacted with a stabilized ylide to form a trans-α,β-unsaturated ester. Subsequent reduction of the ester to the corresponding aldehyde, followed by a second Wittig reaction with another appropriate ylide, can establish the second trans double bond.
The synthesis of [3,4-²H₂]-(E,E)-2,4-nonadienal elegantly combines deuterium incorporation and stereocontrol in a single step. The trans-reduction of the alkyne with LiAlD₄ ensures the formation of the (E)-double bond at the 3,4-position. imreblank.ch The pre-existing double bond at the 1,2-position of the enol ether intermediate is hydrolyzed under acidic conditions, which typically leads to the thermodynamically more stable (E)-isomer of the resulting α,β-unsaturated aldehyde.
Isotopic Purity Assessment and Positional Isomer Characterization of Deuterated Nonadienals
The confirmation of isotopic purity and the precise location of the deuterium atoms are critical for the application of deuterated standards. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this characterization. ansto.gov.auebi.ac.uk
In the case of [3,4-²H₂]-(E,E)-2,4-nonadienal, gas chromatography-mass spectrometry (GC-MS) is used to determine the isotopic distribution. The electron ionization (EI) mass spectrum of the deuterated compound shows a molecular ion (M⁺) peak at m/z 140, which is two mass units higher than the non-deuterated analogue (m/z 138), confirming the incorporation of two deuterium atoms. The fragmentation pattern is also analyzed to ensure that the deuterium labels are in the expected positions. imreblank.ch
NMR spectroscopy provides definitive information about the location of the deuterium atoms. In the ¹H NMR spectrum of [3,4-²H₂]-(E,E)-2,4-nonadienal, the signals corresponding to the protons at the C3 and C4 positions are absent or significantly reduced in intensity, directly confirming the site of deuteration. Furthermore, ¹³C NMR spectroscopy can be used to observe the carbon signals at the deuterated positions, which appear as triplets due to coupling with the deuterium nucleus (I=1) and show a characteristic upfield isotope shift. imreblank.chutoronto.ca
The following table summarizes the characterization data for [3,4-²H₂]-(E,E)-2,4-nonadienal:
| Analytical Technique | Observation for [3,4-²H₂]-(E,E)-2,4-Nonadienal | Reference |
| GC-MS (EI) | Molecular ion (M⁺) at m/z 140. | imreblank.ch |
| ¹H NMR | Absence of signals for protons at C3 and C4. | imreblank.ch |
| ¹³C NMR | Triplet signals for C3 and C4 with upfield isotope shift. | imreblank.ch |
Comparative Synthetic Approaches for Related Deuterated Isomers (e.g., trans-2,cis-6-Nonadienal-D2)
The synthesis of other deuterated nonadienal isomers, such as trans-2,cis-6-nonadienal-D2, requires different synthetic strategies to establish the non-conjugated and cis-configured double bond.
The synthesis of the non-deuterated trans-2,cis-6-nonadienal (B146757) often starts from cis-4-heptenal. scentree.cogoogle.com A condensation reaction with malonic acid can be used to build the α,β-unsaturated aldehyde moiety, which typically favors the trans configuration. To produce a deuterated version, one could envision using deuterated malonic acid to introduce deuterium atoms at the C2 position.
Alternatively, a Wittig-type reaction can be employed. Starting with cis-4-heptenal, a reaction with a deuterated ylide, such as (formyl-d₁-methylene)triphenylphosphorane, could potentially yield trans-2,cis-6-nonadienal-2-d₁. The stereoselectivity towards the trans double bond is generally high in such reactions with aldehydes.
Another approach involves the partial hydrogenation of an enyne precursor. For instance, the synthesis of trans-2,cis-6-nonadienal can be achieved from 4-heptynal. Catalytic hydrogenation of the triple bond to a cis-double bond using a Lindlar catalyst would yield cis-4-heptenal. google.com If this hydrogenation is carried out using deuterium gas (D₂), it would introduce two deuterium atoms at the C4 and C5 positions, leading to [4,5-²H₂]-cis-4-heptenal. Subsequent chain extension to form the α,β-unsaturated aldehyde would result in [4,5-²H₂]-trans-2,cis-6-nonadienal.
The synthetic pathways for these isomers highlight the versatility of modern organic synthesis in producing specifically labeled compounds. The choice of method depends on the desired position of the deuterium labels and the required stereochemistry of the double bonds.
Advanced Analytical Methodologies Utilizing Trans,trans 2,4 Nonadienal D2
Chromatographic Separations Coupled with Mass Spectrometry
The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the analysis of complex mixtures. The use of trans,trans-2,4-Nonadienal-D2 is integral to quantitative methods developed on these platforms.
GC-MS is a preferred method for analyzing volatile and semi-volatile compounds like trans,trans-2,4-nonadienal (B146766). In this technique, analytes are separated based on their boiling points and interactions with a stationary phase within a capillary column before being ionized and detected by a mass spectrometer. The direct determination of aldehydes can be challenging due to their reactivity. und.edu To overcome this, derivatization is often employed. und.edu
A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form more stable and volatile oximes. und.edu These derivatives are then analyzed by GC-MS, often using negative chemical ionization (NCI) for high sensitivity. When using this compound as an internal standard, it is added to the sample prior to extraction and derivatization. Because the deuterated standard has nearly identical chemical properties to the native analyte, it co-elutes from the GC column. The mass spectrometer, however, can easily distinguish between the analyte and the standard based on their mass-to-charge (m/z) ratio difference, which is typically 2 Da. This allows for the correction of any analyte loss during sample preparation and analysis, ensuring accurate quantification. researchgate.net For instance, an improved GC-MS method for malondialdehyde (MDA) utilized a deuterium-substituted standard (MDA-d2) to achieve high accuracy, with recoveries between 93.9% and 98.4%. researchgate.net
Table 1: Example GC-MS Parameters for Aldehyde Profiling Using a Deuterated Standard
| Parameter | Setting |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | 60°C (1 min hold), ramp to 280°C at 10°C/min, hold 5 min |
| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Ionization (EI) |
| Monitored Ions (SIM) | Specific m/z values for the PFBHA-derivatives of the target aldehyde and its D2-labeled standard. |
For less volatile aldehydes or for matrices not amenable to GC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Aldehydes are typically derivatized to improve their chromatographic retention and ionization efficiency. ddtjournal.com A widely used derivatizing agent for LC-MS analysis is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group of aldehydes to form stable hydrazones. ddtjournal.comaston.ac.uk These derivatives exhibit strong UV absorbance and ionize well using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ddtjournal.com
In a typical LC-MS/MS workflow, this compound is added to the sample at the initial stage. Following extraction and derivatization with DNPH, the resulting hydrazones are separated by reversed-phase LC. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the derivatized analyte is selected and fragmented to produce a characteristic product ion. A separate MRM transition is monitored for the deuterated internal standard. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach has been successfully used to measure various aldehydes in matrices like animal feed and pea protein isolates. aston.ac.uksemanticscholar.org
Application of Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. frontiersin.org It relies on the use of a stable isotope-labeled version of the analyte of interest, such as this compound, as an internal standard.
Developing and validating a SIDA method for complex matrices like food or biological fluids involves several key steps. A known concentration of this compound is spiked into the sample, which is then homogenized. The analytes are extracted, derivatized (if necessary), and analyzed by GC-MS or LC-MS/MS.
Validation protocols assess the method's performance based on several parameters:
Linearity: A calibration curve is generated by analyzing standards containing a fixed amount of the deuterated internal standard and varying concentrations of the native analyte. The response ratio (native/labeled) should be linear over the expected concentration range in the samples.
Accuracy and Precision: Accuracy is determined by spiking known amounts of the analyte into a blank matrix and measuring the recovery. Precision is assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). The use of a deuterated standard typically yields high recovery rates (e.g., 95-105%) and low coefficients of variation (<15%). researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined by analyzing samples with very low analyte concentrations.
A study developing an LC-MS/MS method for aldehydes in animal feed reported recovery rates between 79% and 101% and coefficients of variation for intermediate precision between 13% and 23%. researchgate.net
The use of deuterated internal standards like this compound significantly enhances analytical precision and accuracy compared to other quantification methods. core.ac.uk The key advantage is the near-identical chemical and physical behavior of the labeled standard and the native analyte. core.ac.uk
Correction for Matrix Effects: In LC-ESI-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the deuterated standard co-elutes and experiences the same matrix effects as the native analyte, the ratio of their signals remains constant, correcting for these variations.
Correction for Sample Preparation Variability: Any loss of analyte during the multi-step process of extraction, cleanup, and derivatization will be mirrored by a proportional loss of the deuterated standard. Therefore, the final measured ratio remains unaffected, leading to more accurate and reproducible results.
For example, a GC-MS method for trans-2-nonenal in beverages was shown to be highly accurate and sensitive when using a deuterated stable isotope as the internal standard. google.com This demonstrates the power of SIDA to overcome the challenges associated with complex sample matrices and intricate analytical procedures.
Sample Preparation Techniques for Nonadienal Extraction and Derivatization
Effective sample preparation is crucial for the reliable analysis of trace-level compounds like trans,trans-2,4-nonadienal. The goal is to extract the analyte from the sample matrix, remove interferences, and prepare it for instrumental analysis. The addition of this compound at the beginning of this process is essential for accurate quantification.
Common extraction techniques include:
Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for volatile aldehydes and is often coupled with GC-MS. researchgate.net A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, including nonadienal and its deuterated standard, are adsorbed onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchgate.net Derivatization can be performed directly on the fiber by exposing it to the headspace of a derivatizing agent solution. researchgate.net
Solvent Extraction: Liquid samples can be extracted using an organic solvent like dichloromethane. For solid samples, a solvent-assisted flavor evaporation (SAFE) technique can be used to isolate volatile compounds under mild conditions, preventing artifact formation. frontiersin.org
Solid-Phase Extraction (SPE): This technique is used to clean up extracts and concentrate analytes before LC-MS analysis. researchgate.net For DNPH-derivatized aldehydes, a C18 SPE cartridge is often used. The sample is loaded onto the cartridge, interfering compounds are washed away, and the derivatized analytes are then eluted with a small volume of an organic solvent. researchgate.net
Table 2: Comparison of Sample Preparation Techniques for Nonadienal Analysis
| Technique | Principle | Coupled With | Key Advantages |
| HS-SPME | Adsorption of volatile analytes from headspace onto a coated fiber. | GC-MS | Solvent-free, simple, sensitive for volatiles. researchgate.net |
| Solvent Extraction | Partitioning of analytes between the sample and an immiscible solvent. | GC-MS, LC-MS | Versatile, applicable to various sample types. |
| Solid-Phase Extraction | Adsorption of analytes onto a solid sorbent, followed by elution. | LC-MS/MS | Provides sample cleanup and concentration, removes interferences. researchgate.net |
Headspace Solid-Phase Microextraction (HS-SPME) Optimization
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds. The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and sensitivity for trans,trans-2,4-nonadienal. Since the physicochemical properties of this compound are nearly identical to the native compound, the optimization strategies for the non-deuterated form are directly applicable.
Key parameters that are typically optimized include the type of SPME fiber coating, extraction temperature, extraction time, sample volume, and the addition of salt to the sample matrix. Research has shown that a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective for a broad range of volatile compounds, including aldehydes like nonadienal. nih.govnih.govnih.gov
A study on the volatile compounds in aromatic rice identified trans,trans-2,4-nonadienal as a key marker and optimized the HS-SPME conditions for its effective extraction. mdpi.com The optimal conditions were found to be a sample amount of 0.5 g, a water volume of 5 mL, an adsorption temperature of 80.73 °C, a pre-incubation time of 5 minutes, and an adsorption time of 50 minutes. mdpi.com Another study focusing on Chinese Baijiu determined that diluting the sample to 5% alcohol content, adding 3.0 g of NaCl, and extracting with a DVB/CAR/PDMS fiber for 45 minutes at 45 °C were the most suitable conditions for quantifying (E,E)-2,4-nonadienal. nih.gov
The following table summarizes optimized HS-SPME parameters from various studies for the analysis of aldehydes, which can be adapted for methods utilizing this compound.
| Parameter | Optimized Condition | Food/Beverage Matrix | Reference |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Chinese Baijiu, Rice, Drinking Water | nih.govnih.govmdpi.com |
| Extraction Temperature | 45 °C - 80.73 °C | Chinese Baijiu, Rice, Dry-cured ham | nih.govmdpi.comfrontiersin.org |
| Extraction Time | 45 min - 60 min | Chinese Baijiu, Dry-cured ham | nih.govfrontiersin.org |
| Salt Addition | NaCl (3.0 g) | Chinese Baijiu | nih.gov |
| Sample Pre-incubation | 5 min - 60 min | Rice, Dry-cured ham | mdpi.comfrontiersin.org |
Interactive Data Table: Optimized HS-SPME Conditions for Aldehyde Analysis
| Parameter | Optimized Condition | Food/Beverage Matrix | Reference |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Chinese Baijiu, Rice, Drinking Water | nih.govnih.govmdpi.com |
| Extraction Temperature | 45 °C | Chinese Baijiu | nih.gov |
| Extraction Temperature | 70 °C | Dry-cured ham | frontiersin.org |
| Extraction Temperature | 80.73 °C | Rice | mdpi.com |
| Extraction Time | 45 min | Chinese Baijiu | nih.gov |
| Extraction Time | 60 min | Dry-cured ham | frontiersin.org |
| Salt Addition | 3.0 g NaCl | Chinese Baijiu | nih.gov |
| Pre-incubation Time | 5 min | Rice | mdpi.com |
| Pre-incubation Time | 60 min | Dry-cured ham | frontiersin.org |
Chemical Derivatization Strategies for Enhanced Analyte Stability and Detectability
Chemical derivatization is a technique used to convert an analyte into a product that has improved chromatographic behavior, stability, or detectability. For aldehydes like trans,trans-2,4-nonadienal, derivatization is often employed to enhance sensitivity and selectivity, particularly in complex matrices. When this compound is used as an internal standard, it undergoes the same derivatization reaction as the native analyte, thereby ensuring accurate quantification.
A common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). asbcnet.org The reaction of PFBHA with aldehydes forms stable oximes, which are less prone to degradation and exhibit excellent chromatographic properties. Furthermore, the presence of five fluorine atoms in the PFBHA molecule significantly enhances the response in electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, leading to lower detection limits. asbcnet.org This technique has been successfully applied to the analysis of aldehydes in beer, where on-fiber derivatization with PFBHA improved both sensitivity and selectivity. asbcnet.org
Another derivatization strategy involves the use of hydrazines, such as 3-nitrophenylhydrazine. This reagent reacts with carbonyl compounds to form stable hydrazones that can be readily analyzed by liquid chromatography-mass spectrometry (LC-MS). This approach was utilized in the analysis of the aroma of pea protein, in which (E,E)-2,4-nonadienal was identified as a key odorant. nih.gov
The table below outlines common derivatization reagents used for aldehydes, which are applicable for methods involving this compound.
| Derivatization Reagent | Analyte Class | Resulting Derivative | Analytical Technique | Benefits | Reference |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes | PFBHA-oxime | GC-MS (NCI), GC-ECD | Enhanced sensitivity and selectivity, improved stability | asbcnet.org |
| 3-Nitrophenylhydrazine | Carbonyls | Hydrazone | LC-MS/MS | Stable derivative suitable for LC analysis | nih.gov |
Interactive Data Table: Derivatization Strategies for Aldehyde Analysis
| Derivatization Reagent | Analyte Class | Resulting Derivative | Analytical Technique | Benefits | Reference |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes | PFBHA-oxime | GC-MS (NCI), GC-ECD | Enhanced sensitivity and selectivity, improved stability | asbcnet.org |
| 3-Nitrophenylhydrazine | Carbonyls | Hydrazone | LC-MS/MS | Stable derivative suitable for LC analysis | nih.gov |
Mechanistic Investigations of Trans,trans 2,4 Nonadienal Biogenesis and Metabolism
Biochemical Pathways of trans,trans-2,4-Nonadienal (B146766) Formation in Biological Systems
The formation of trans,trans-2,4-nonadienal is intrinsically linked to the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process that can occur through both non-enzymatic and enzymatic routes.
Role of Lipid Peroxidation of Polyunsaturated Fatty Acids (PUFAs)
trans,trans-2,4-Nonadienal is a recognized secondary product of lipid peroxidation, particularly of omega-6 fatty acids like linoleic acid. Current time information in Bangalore, IN.benthamdirect.com This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a methylene (B1212753) group in the PUFA backbone, leading to the formation of a lipid radical. Subsequent reactions with molecular oxygen yield lipid hydroperoxides, which are unstable and can decompose to form a variety of smaller, often volatile, compounds, including aldehydes. thieme.deacs.org The formation of trans,trans-2,4-nonadienal from linoleic acid oxidation is a key indicator of lipid degradation in various matrices, including food products. Current time information in Bangalore, IN. Non-enzymatic oxidation, driven by factors like heat and light, can lead to the generation of this and other aldehydes, contributing to off-flavors in foods. acs.orgbeilstein-journals.org
Enzymatic Processes (e.g., Lipoxygenase Activity) and Non-Enzymatic Oxidation
In biological systems, the formation of trans,trans-2,4-nonadienal is often catalyzed by enzymes, most notably lipoxygenases (LOX). Current time information in Bangalore, IN. These enzymes introduce molecular oxygen into PUFAs with a high degree of specificity. For instance, the lipoxygenase pathway can oxidize linoleic acid to form hydroperoxides, which are then cleaved by hydroperoxide lyase to yield aldehydes. beilstein-journals.org This enzymatic cascade is responsible for the generation of many volatile compounds that contribute to the aroma of fresh plant tissues and seafood. Current time information in Bangalore, IN. The activity of LOX and subsequent enzymatic steps can be influenced by environmental factors such as temperature and salinity, thereby affecting the rate of trans,trans-2,4-nonadienal production. beilstein-journals.org
| Precursor Fatty Acid | Key Process | Resulting Aldehyde |
| Linoleic Acid (omega-6) | Lipid Peroxidation (Enzymatic and Non-Enzymatic) | trans,trans-2,4-Nonadienal |
| Linolenic Acid (omega-3) | Lipid Peroxidation | Propanal, 2,4-Heptadienal, etc. |
| Oleic Acid (omega-9) | Lipid Peroxidation | Heptanal, Octanal, etc. |
Metabolic Transformations and Biological Fates of Aliphatic Aldehydes
Once formed, aliphatic aldehydes like trans,trans-2,4-nonadienal are highly reactive and undergo various metabolic transformations to mitigate their potential toxicity.
Isotopic Tracing Studies for Elucidating Metabolic Flux
The use of stable isotope-labeled compounds, such as trans,trans-2,4-nonadienal-D2, is a powerful technique for tracing metabolic pathways and quantifying metabolic flux. By introducing a "heavy" isotope like deuterium (B1214612) (D or ²H), researchers can distinguish the exogenous, labeled compound and its metabolites from the endogenous, unlabeled pool using mass spectrometry.
The rationale behind using deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions where this bond is cleaved. This effect can be harnessed to study the rate-limiting steps in a metabolic pathway and to potentially improve the pharmacokinetic properties of drugs by reducing their rate of metabolism.
While specific studies detailing the metabolic fate of this compound are not extensively published, the principles of isotopic tracing are well-established for other deuterated aldehydes. These studies involve administering the deuterated compound to a biological system (e.g., cell cultures, animal models) and then analyzing tissue or fluid samples to identify and quantify the labeled metabolites. This approach provides unambiguous evidence of metabolic transformations and helps to map the entire metabolic network of the compound. The development of synthetic methods for deuterated aldehydes is an active area of research, aimed at facilitating such metabolic investigations.
Enzymatic Reduction and Conjugation Mechanisms in Biological Models
Aliphatic aldehydes are primarily metabolized through two main enzymatic pathways: reduction to alcohols and oxidation to carboxylic acids, as well as conjugation with endogenous nucleophiles.
Enzymatic Reduction: Aldehyde reductases and alcohol dehydrogenases catalyze the reduction of aldehydes to their corresponding alcohols. This is a major detoxification pathway, as the resulting alcohols are generally less reactive than the parent aldehydes.
Enzymatic Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the irreversible oxidation of aldehydes to carboxylic acids. This is another critical detoxification mechanism.
Conjugation: Due to their electrophilic nature, α,β-unsaturated aldehydes like trans,trans-2,4-nonadienal can react with cellular nucleophiles. A key detoxification pathway is conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH-conjugates are more water-soluble and can be further metabolized and excreted.
| Metabolic Transformation | Enzyme Family | Resulting Product Type |
| Reduction | Aldehyde Reductases / Alcohol Dehydrogenases | Alcohol |
| Oxidation | Aldehyde Dehydrogenases (ALDHs) | Carboxylic Acid |
| Conjugation | Glutathione S-Transferases (GSTs) | Glutathione Conjugate |
Research Applications of Trans,trans 2,4 Nonadienal D2 in Biological and Food Sciences
Quantitative Analysis in Volatile Organic Compound (VOC) Profiling
The fundamental principle behind using trans,trans-2,4-Nonadienal-D2 is stable isotope dilution analysis (SIDA). researchgate.net In this technique, a known quantity of the deuterated standard is added to a sample at the earliest stage of preparation. imreblank.ch Because the deuterated and non-deuterated forms are chemically and physically almost identical, they behave the same during extraction, purification, and analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.netimreblank.ch By measuring the ratio of the native compound to the added labeled standard in the final mass spectrometry reading, researchers can accurately calculate the absolute concentration of the target analyte, correcting for any losses that occurred during sample workup. imreblank.ch
Characterization of Aroma-Active Compounds in Food Science and Agricultural Research
trans,trans-2,4-Nonadienal (B146766) is a potent aroma compound, often described as fatty or deep-fried, that significantly influences the flavor profiles of numerous food products. imreblank.chnih.gov Its concentration, even at trace levels, can be the difference between a desirable flavor and an off-note. imreblank.ch The use of this compound allows for the exact quantification of this key odorant, which is essential for quality control, product development, and understanding flavor chemistry.
Table 1: Application of Deuterated Nonadienal in Food Aroma Quantification This table is interactive. You can sort and filter the data.
| Food Product Studied | Research Focus | Key Finding Related to Nonadienal | Reference |
|---|---|---|---|
| Matsutake Mushrooms | Identification of key aroma compounds | Confirmed as a key odorant with a high odor activity value (OAV). | researchgate.net |
| Rye Flour & Sourdough | Quantitation of odor-active compounds | Quantified using SIDA to understand bread aroma. | nist.gov |
| Plant-Based Egg | Comparison of aroma profiles with chicken eggs | A deuterated nonadienal standard was used to quantify key odorants. | acs.org |
| Soymilk | Characterization of off-flavor compounds | Identified as a primary contributor to the odor of soymilk. | google.com |
| Extruded Oat Meal | Identification of key odorants | Identified as a key fatty-smelling odorant. | imreblank.ch |
Elucidation of Volatilome Signatures in Plant and Microbial Systems
The "volatilome" refers to the complete set of volatile organic compounds produced by an organism, which serves as a fingerprint of its metabolic state and plays a role in ecological interactions. nih.gov trans,trans-2,4-Nonadienal is a recurring compound in the volatilomes of various plants and microorganisms. nih.govresearchgate.net Accurately quantifying its production is key to understanding its biological function.
In agricultural research, volatilome fingerprinting has been used to distinguish between 42 different citrus cultivars, with 2,4-nonadienal being one of the VOCs contributing to the distinguishing profiles. nih.gov In microbial studies, the green microalga Lobosphaera incisa was found to significantly increase its production and release of trans,trans-2,4-nonadienal when under nitrogen starvation. researchgate.netfrontiersin.org The precise quantification enabled by a deuterated standard is crucial for correlating the amount of the VOC with the level of environmental stress, supporting the hypothesis that it may act as a signaling molecule or a protectant against oxidative damage. researchgate.net
Investigation of Oxidative Stress Markers and Reactive Aldehyde Interactions
trans,trans-2,4-Nonadienal is a product of lipid peroxidation, the process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids. imreblank.chnih.gov Its presence and concentration in biological systems can, therefore, serve as a marker for oxidative stress. The use of this compound is indispensable for accurately monitoring these processes in controlled experimental settings.
Study of Aldehyde Adduct Formation with Proteins and Nucleic Acids in Experimental Models
Reactive aldehydes are known to be cytotoxic and mutagenic, largely due to their ability to form covalent bonds, or "adducts," with nucleophilic sites on macromolecules like proteins and DNA. nih.govscience.gov These adducts can disrupt cellular function and lead to pathology. Studying the formation of these adducts is fundamental to toxicology and understanding disease mechanisms.
Researchers have developed methods using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to simultaneously measure multiple aldehyde-DNA adducts in biological samples, such as human saliva. nih.gov In these experimental models, a suite of isotope-labeled standards, which would include this compound for studying nonadienal-induced damage, is essential for accurate quantification of the specific adducts formed. nih.gov This approach allows for a precise assessment of DNA damage induced by specific aldehydes. nih.gov Similarly, methods have been developed to release and quantify aldehydes from protein adducts, which also rely on isotope dilution for accuracy. cdc.gov
Monitoring of Lipid Peroxidation Products in Controlled Biochemical Environments
As a direct product of the oxidative degradation of linoleic acid, trans,trans-2,4-Nonadienal is a key indicator of lipid peroxidation. imreblank.ch In controlled biochemical environments, such as cell cultures or in vitro assays designed to study oxidative stress, its quantification provides a direct measure of the extent of lipid damage. The synthesis of deuterated analogues of lipid-derived volatiles, including [3,4-2H2]-(E,E)-2,4-nonadienal, was specifically undertaken to serve as internal standards for these quantification experiments. imreblank.ch This allows researchers to reliably track the formation of lipid peroxidation products under various experimental conditions, such as exposure to toxins or pro-inflammatory stimuli. nih.govnih.gov
Exploration of Chemoreception and Ecological Chemical Signaling
Volatile organic compounds are a primary mode of communication for many organisms. Plants release VOCs to defend against herbivores, and microbes may release them to signal to neighboring cells. nih.govresearchgate.net trans,trans-2,4-Nonadienal has been identified as a significant compound in these chemical signaling cascades.
For example, its release from the microalga Lobosphaera incisa during nutrient stress is hypothesized to act as a chemical messenger, priming other cells in the colony to adapt their metabolism. researchgate.netfrontiersin.org In plant-insect interactions, the profile of volatiles released by citrus leaves, which can include nonadienal, changes in response to infestation by insects like the Asian citrus psyllid. tandfonline.com To study these ecological phenomena, it is necessary to quantify the exact amount of the signaling chemical released into the environment. Given the often minute concentrations involved, the use of this compound as an internal standard is critical for achieving the sensitivity and accuracy required to decipher these complex chemical conversations.
Role in Plant-Pest Interactions and Repellency Mechanisms
The investigation of chemical signaling between plants and insects is a cornerstone of chemical ecology. Volatile organic compounds (VOCs) released by plants are crucial in mediating these interactions, often acting as attractants for pollinators or, conversely, as repellents against herbivores. The compound trans,trans-2,4-nonadienal is a well-documented VOC involved in plant defense, exhibiting significant repellent properties against various insect pests. To accurately study the dynamics of its production and release by plants, especially in response to pest-induced stress, a precise quantitative method is necessary. This is the primary role of its deuterated isotopologue, this compound.
This compound serves as an essential tool, specifically as an internal standard, in isotope dilution assays for the quantitative analysis of its non-deuterated counterpart. In studies of plant-pest interactions, researchers can expose a plant to herbivory and collect the emitted volatiles. By adding a known quantity of this compound to the sample, scientists can use mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS), to determine the exact amount of the natural repellent being produced by the plant.
The principle of this application is based on the near-identical chemical and physical properties of the deuterated and non-deuterated compounds. They behave similarly during extraction and chromatographic separation, but are distinguishable by their mass-to-charge ratio in a mass spectrometer. This allows for the correction of any sample loss during analysis, leading to highly accurate quantification. While direct studies detailing the use of this compound in specific plant-pest scenarios are focused on the analytical methodology, this application is fundamental to understanding repellency mechanisms. For instance, it enables researchers to correlate the quantity of repellent released with the level of pest infestation or to screen different plant varieties for their defense capabilities.
Table 1: Application of trans,trans-2,4-Nonadienal-D2 in Repellency Studies
| Research Area | Role of trans,trans-2,4-Nonadienal-D2 | Analytical Technique | Objective |
|---|---|---|---|
| Plant-Herbivore Interactions | Internal Standard | Isotope Dilution Assay (GC-MS) | To quantify the emission of natural trans,trans-2,4-nonadienal from plants under pest attack. |
| Development of Pest Management Strategies | Quantification Standard | Mass Spectrometry | To evaluate the effectiveness of treatments designed to enhance natural plant defenses. |
| Screening for Pest-Resistant Cultivars | Analytical Tracer | Volatile Collection & Analysis | To compare the quantitative production of repellents among different plant cultivars. |
Analysis in Environmental Volatile Signatures for Ecological Studies
The accurate measurement of volatile organic compounds in environmental samples, such as air, water, and soil, is critical for ecological studies. These volatile signatures provide insights into biogeochemical processes, atmospheric chemistry, and the health of ecosystems. trans,trans-2,4-Nonadienal is a common VOC arising from the oxidation of lipids and is found in a wide array of environmental matrices. Its presence can indicate oxidative processes in food, plants, and other biological systems.
The use of this compound is pivotal for the precise analysis of these environmental volatiles. Due to the often low concentrations and complex nature of environmental samples, accurate quantification is challenging. The stable isotope dilution assay, which employs deuterated standards like this compound, is the gold standard for this type of analysis.
A key study by Lin et al. (1999) detailed the synthesis of [3,4-2H2]-(E,E)-2,4-nonadienal specifically for its use as an internal standard in such assays. imreblank.ch The researchers highlighted that isotopically labeled standards are crucial for quantification experiments, ensuring high accuracy and reproducibility. imreblank.ch When analyzing an environmental sample, a known amount of the deuterated standard is added. The ratio of the natural analyte to the deuterated standard is then measured using GC-MS. This ratio is used to calculate the exact concentration of the native trans,trans-2,4-nonadienal, compensating for any variability in sample preparation and instrument response. imreblank.chmdpi.com This methodology allows ecologists to reliably monitor the levels of this aldehyde in various environments, track its sources, and understand its role in ecological processes.
Table 2: Characteristics of [3,4-2H2]-(E,E)-2,4-Nonadienal for Analytical Use
| Property | Description | Reference |
|---|---|---|
| Compound Name | [3,4-2H2]-(E,E)-2,4-nonadienal | imreblank.ch |
| Common Use | Internal Standard | imreblank.chimreblank.ch |
| Analytical Method | Isotope Dilution Assay | imreblank.ch |
| Key Advantage | High accuracy in quantification by correcting for analytical sample loss. | mdpi.com |
| Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | imreblank.ch |
Emerging Research Directions and Future Perspectives for Deuterated Nonadienals
Development of Advanced Analytical Platforms for Ultra-Trace Quantification
The accurate quantification of lipid peroxidation products, which are often present at ultra-trace levels in biological matrices, is a significant analytical challenge. The development of advanced analytical platforms, particularly those based on mass spectrometry, has been pivotal in this regard. The use of stable isotope-labeled internal standards is a cornerstone of these methodologies, ensuring accuracy and precision.
trans,trans-2,4-Nonadienal-D2, a labeled analogue of the naturally occurring and highly reactive aldehyde trans,trans-2,4-nonadienal (B146766), serves as an ideal internal standard for its quantification. cymitquimica.com Its chemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass, due to the presence of two deuterium (B1214612) atoms, allows for its clear differentiation from the endogenous compound in a mass spectrometer. This enables a ratiometric measurement that corrects for analyte loss during sample processing and for matrix effects that can suppress or enhance the instrument's response, leading to highly reliable quantification.
Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), coupled with sensitive chromatographic separation techniques like ultra-high-performance liquid chromatography (UHPLC), are pushing the limits of detection to unprecedented levels. The availability of high-purity this compound as an analytical standard is crucial for the validation and application of these sophisticated analytical platforms in clinical and research settings. lgcstandards.combiomall.in
Integration with Multi-Omics Methodologies for Comprehensive Systems Biology Insights
The era of systems biology demands a holistic understanding of biological processes, which is achieved through the integration of multiple "omics" disciplines, including genomics, proteomics, transcriptomics, and metabolomics. Lipidomics, a subset of metabolomics, focuses on the comprehensive analysis of lipids and their metabolites. Deuterated compounds like this compound are playing an increasingly important role in these integrated studies.
In the context of multi-omics, stable isotope labeling can be used to trace the metabolic fate of specific lipids and their peroxidation products. By introducing a deuterated precursor, researchers can follow the incorporation of the label into various downstream metabolites, including aldehydes like trans,trans-2,4-nonadienal. This approach, known as stable isotope-resolved metabolomics (SIRM), provides dynamic information about metabolic fluxes and pathway activities.
When combined with proteomic and transcriptomic data, the quantitative data obtained using this compound as an internal standard can help to build comprehensive models of cellular responses to oxidative stress. For instance, an increase in the level of trans,trans-2,4-nonadienal, accurately measured using the deuterated standard, can be correlated with changes in the expression of genes and proteins involved in antioxidant defense or inflammatory pathways. This integrated approach provides a more complete picture of the cellular perturbations associated with lipid peroxidation and is essential for understanding the complex interplay of different molecular layers in health and disease.
Expanding the Utility of Isotopic Probes in Complex Biochemical Reaction Mechanism Studies
The study of biochemical reaction mechanisms often relies on the use of isotopic probes to unravel the intricate steps of enzymatic and non-enzymatic processes. Deuterium-labeled compounds are particularly useful due to the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can lead to a measurable change in the reaction rate.
In the context of lipid peroxidation, this compound can be utilized to investigate the mechanisms of its formation and its subsequent reactions with biomolecules. For example, by strategically placing the deuterium labels at different positions within the molecule, researchers can probe the specific hydrogen atoms that are abstracted during enzymatic or free radical-mediated oxidation of polyunsaturated fatty acids.
Furthermore, the reactions of aldehydes with proteins and DNA are critical events in the pathophysiology of many diseases. By using this compound, researchers can more accurately identify and quantify the adduction products formed with these macromolecules. The known mass shift introduced by the deuterium label facilitates the identification of these modified biomolecules in complex biological samples using mass spectrometry. This information is vital for understanding the molecular mechanisms of toxicity associated with lipid peroxidation and for developing strategies to mitigate its harmful effects.
Challenges and Future Opportunities in the Academic Investigation of this compound
Despite its significant potential, the academic investigation of this compound is not without its challenges. The synthesis of high-purity, site-specifically deuterated compounds can be complex and costly. researchgate.net The availability of a wider range of deuterated nonadienal isomers and other related lipid peroxidation products would further enhance the scope of research in this area.
Looking ahead, there are numerous opportunities for the application of this compound and other deuterated aldehydes in biomedical research. The development of novel analytical techniques with even greater sensitivity and specificity will continue to drive the need for high-quality stable isotope-labeled standards. The application of these tools in large-scale clinical studies and epidemiological research could provide valuable insights into the role of lipid peroxidation in human diseases and aid in the discovery of new biomarkers for early diagnosis and prognosis.
Moreover, the use of deuterated compounds in combination with advanced imaging techniques, such as mass spectrometry imaging (MSI), could provide spatially resolved information on the distribution of lipid peroxidation products within tissues. This would offer a deeper understanding of the localized nature of oxidative damage in complex biological systems. As our understanding of the intricate roles of lipid peroxidation in health and disease continues to grow, the importance of deuterated probes like this compound in advancing this field of research is set to expand significantly.
Q & A
Q. Answer :
- GC-MS with Stable Isotope Dilution : Use deuterated internal standards (e.g., trans,trans-2,4-Nonadienal-D4) to correct for matrix effects and ionization variability.
- LC-HRMS : Enables detection at trace levels (LOQ < 1 ng/mL) in complex samples like cell lysates or plant extracts. Validate with spike-recovery experiments (85–115% recovery) .
Advanced: How does isotopic labeling (D2) influence the compound’s stability in lipid peroxidation studies compared to the non-deuterated form?
Answer :
Deuteration can alter kinetic isotope effects (KIE), slowing hydrogen abstraction during radical-mediated lipid peroxidation. Experimental design considerations:
- Compare degradation rates of deuterated vs. non-deuterated forms under oxidative conditions (e.g., Fe/HO).
- Track deuterium retention via LC-MS/MS over time to assess metabolic stability .
Advanced: What experimental strategies resolve contradictions in reported adsorption efficiencies of this compound across different materials?
Q. Answer :
- Isotherm Modeling : Apply Freundlich or Langmuir models to adsorption data (e.g., activated carbon vs. silica). For trans,trans-2,4-decadienal analogs, Freundlich constants (K) vary by material porosity and pH .
- Controlled Variable Testing : Systematically adjust parameters (pH, temperature) to identify confounding factors. Replicate studies using standardized materials (e.g., NIST-certified adsorbents) .
Basic: What are the best practices for storing this compound to prevent degradation in long-term studies?
Q. Answer :
- Store in amber vials under inert gas (Ar/N) at −80°C.
- Add stabilizers (e.g., 0.01% BHT) to inhibit autoxidation. Monitor purity quarterly via GC-FID .
Advanced: How can click chemistry-based proteomics identify molecular targets of this compound in inflammatory pathways?
Q. Answer :
- Probe Design : Synthesize an alkyne-tagged derivative for bioorthogonal tagging.
- Pull-Down Assays : Incubate with cell lysates, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and analyze bound proteins via LC-MS/MS.
- Validation : Use siRNA knockdown of identified targets (e.g., Hsp90 or 14-3-3ζ) to confirm functional roles in inflammation .
Advanced: How do researchers address variability in aldehyde compound quantification when using this compound as an internal standard?
Q. Answer :
- Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., plasma or plant extract) to account for ion suppression.
- Cross-Validation : Compare results across multiple instruments (e.g., GC-MS vs. LC-MS) and apply statistical tests (e.g., Welch’s t-test for non-equal variances) .
Basic: What ethical and safety protocols are critical when handling this compound in human cell line studies?
Q. Answer :
- Ethical Approval : Document compliance with institutional review boards (IRBs) for cytotoxicity assays.
- Safety Measures : Use fume hoods for volatile aldehyde handling; monitor occupational exposure limits (OELs) with real-time sensors .
Advanced: What computational tools predict the reactivity of this compound in enzymatic vs. non-enzymatic pathways?
Q. Answer :
- DFT Calculations : Model electrophilic attack sites (e.g., α,β-unsaturated carbonyl regions) using Gaussian or ORCA software.
- Docking Simulations : Predict interactions with aldehyde dehydrogenases (ALDHs) using AutoDock Vina. Validate with kinetic assays (K, V) .
Advanced: How can FAIR data principles improve reproducibility in studies involving this compound?
Q. Answer :
- Data Sharing : Upload raw spectra, synthesis protocols, and isotherm data to repositories like Chemotion or RADAR4Chem.
- Metadata Standards : Use ISA-Tab format to document experimental conditions, ensuring machine-readable accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
